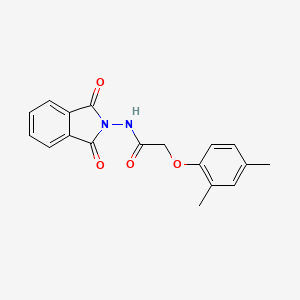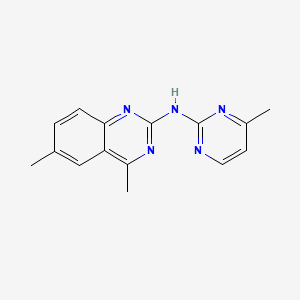![molecular formula C13H18ClN3OS B5876147 N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876147.png)
N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as CMT-3, is a synthetic compound that belongs to the class of thioureas. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.
Mechanism of Action
N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea works by inhibiting the activity of MMPs, which are enzymes that play a role in the breakdown of extracellular matrix proteins. This results in the inhibition of tumor invasion and metastasis. Additionally, N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea induces apoptosis in cancer cells by activating caspases, which are enzymes that play a role in programmed cell death.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of MMPs, reduce the expression of vascular endothelial growth factor (VEGF), and induce apoptosis in cancer cells. Additionally, N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are inflammatory mediators.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have a low toxicity profile in animal studies. However, one limitation of using N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
For the study of N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea include the development of more efficient synthesis methods, further elucidation of its mechanism of action, and the development of more soluble analogs.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea involves the reaction between 2-chloroaniline and N-(2-aminoethyl)morpholine in the presence of thiourea. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea.
Scientific Research Applications
N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It works by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3OS/c14-11-3-1-2-4-12(11)16-13(19)15-5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUYGWVOIXUVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide](/img/structure/B5876070.png)
![methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5876076.png)
![7-(2-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5876077.png)

![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5876088.png)

![4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5876098.png)
![3-(phenylthio)benzo[b]-1,6-naphthyridine-4-carbonitrile](/img/structure/B5876103.png)



![1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5876159.png)

![3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)